molecular formula C27H28N4O3S B3518364 2-{[4-(4-ethoxyphenyl)-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2-methoxyphenyl)acetamide

2-{[4-(4-ethoxyphenyl)-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2-methoxyphenyl)acetamide

Cat. No.: B3518364
M. Wt: 488.6 g/mol
InChI Key: KHZWGPRLZVWMFH-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several functional groups, including an ethoxyphenyl group, a phenylethyl group, a 1,2,4-triazole ring, a thioether linkage, and a methoxyphenyl group attached to an acetamide group .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these functional groups in space. The 1,2,4-triazole ring, for example, is a five-membered ring containing three nitrogen atoms and two carbon atoms . The ethoxyphenyl and methoxyphenyl groups are aromatic rings with an ether linkage .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. For example, the 1,2,4-triazole ring might undergo reactions at the nitrogen atoms, and the thioether linkage might be susceptible to oxidation .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors like its reactivity, toxicity, and environmental impact. Without specific data, it’s difficult to provide detailed information on these aspects .

Future Directions

The future directions for research on this compound would depend on its properties and potential applications. For example, if it has promising biological activity, it might be studied further as a potential drug .

Properties

IUPAC Name

2-[[4-(4-ethoxyphenyl)-5-(2-phenylethyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H28N4O3S/c1-3-34-22-16-14-21(15-17-22)31-25(18-13-20-9-5-4-6-10-20)29-30-27(31)35-19-26(32)28-23-11-7-8-12-24(23)33-2/h4-12,14-17H,3,13,18-19H2,1-2H3,(H,28,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHZWGPRLZVWMFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NC3=CC=CC=C3OC)CCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H28N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{[4-(4-ethoxyphenyl)-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2-methoxyphenyl)acetamide
Reactant of Route 2
Reactant of Route 2
2-{[4-(4-ethoxyphenyl)-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2-methoxyphenyl)acetamide
Reactant of Route 3
Reactant of Route 3
2-{[4-(4-ethoxyphenyl)-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2-methoxyphenyl)acetamide
Reactant of Route 4
Reactant of Route 4
2-{[4-(4-ethoxyphenyl)-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2-methoxyphenyl)acetamide

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